molecular formula C9H8N2OS2 B1587326 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole CAS No. 56409-57-5

5-Benzylthio-3-hydroxy-1,2,4-thiadiazole

Cat. No.: B1587326
CAS No.: 56409-57-5
M. Wt: 224.3 g/mol
InChI Key: GTLZSTJXXWVOJT-UHFFFAOYSA-N
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Description

5-Benzylthio-3-hydroxy-1,2,4-thiadiazole is a heterocyclic organic compound characterized by its unique structure, which includes a benzylthio group attached to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole typically involves the reaction of benzyl mercaptan with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiadiazole ring, which is then hydrolyzed to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfones or sulfoxides.

  • Reduction: Reduction reactions typically result in the formation of thioethers or thiols.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: It has shown promise in biological studies, particularly in the development of new pharmaceuticals.

  • Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and bacterial infections.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

5-Benzylthio-3-hydroxy-1,2,4-thiadiazole is compared to other similar compounds, such as 1,3,4-thiadiazole derivatives, which also exhibit a range of biological activities. The presence of the benzylthio group in this compound contributes to its unique properties and distinguishes it from other thiadiazole derivatives.

Comparison with Similar Compounds

  • 1,3,4-Thiadiazole

  • 1,2,3-Thiadiazole

  • 1,2,5-Thiadiazole

  • Benzylthio-1,3,4-thiadiazole

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Properties

IUPAC Name

5-benzylsulfanyl-1,2,4-thiadiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c12-8-10-9(14-11-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLZSTJXXWVOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=O)NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373471
Record name 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56409-57-5
Record name 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56409-57-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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